molecular formula C24H14BrFO6 B12208086 (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate

(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate

Cat. No.: B12208086
M. Wt: 497.3 g/mol
InChI Key: WLAFVOWAMRULPS-NKVSQWTQSA-N
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Description

The compound (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate is a complex organic molecule featuring multiple functional groups, including a bromine atom, a benzodioxin ring, a benzofuran ring, and a fluorobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxin Ring: This step involves the bromination of a suitable precursor to introduce the bromine atom at the desired position.

    Formation of the Benzofuran Ring: This step involves the cyclization of an appropriate precursor to form the benzofuran ring.

    Coupling Reaction: The benzodioxin and benzofuran intermediates are coupled under specific conditions to form the desired compound.

    Esterification: The final step involves the esterification of the intermediate with 4-fluorobenzoic acid to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, optimized reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

The compound (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to reduce specific functional groups within the molecule.

    Substitution: The bromine atom and other functional groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound may be explored for its potential as a drug candidate. Its unique structure and functional groups may allow it to interact with specific molecular targets, making it a promising candidate for drug development.

Industry

In industry, the compound may be used in the development of new materials with specific properties. Its unique structure can impart desirable characteristics to polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to specific biological effects. The exact molecular pathways involved depend on the specific biological context and the targets of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate
  • (2Z)-2-[(6-iodo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate
  • (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzoate

Uniqueness

The uniqueness of (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate lies in its specific combination of functional groups and its potential applications. The presence of both bromine and fluorine atoms, along with the benzodioxin and benzofuran rings, imparts unique chemical and biological properties to the compound, making it distinct from similar compounds.

Properties

Molecular Formula

C24H14BrFO6

Molecular Weight

497.3 g/mol

IUPAC Name

[(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-fluorobenzoate

InChI

InChI=1S/C24H14BrFO6/c25-16-7-14(23-15(8-16)11-29-12-30-23)9-21-22(27)19-6-5-18(10-20(19)32-21)31-24(28)13-1-3-17(26)4-2-13/h1-10H,11-12H2/b21-9-

InChI Key

WLAFVOWAMRULPS-NKVSQWTQSA-N

Isomeric SMILES

C1C2=C(C(=CC(=C2)Br)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=C(C=C5)F)OCO1

Canonical SMILES

C1C2=C(C(=CC(=C2)Br)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=C(C=C5)F)OCO1

Origin of Product

United States

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